L-Leucine beta-naphthylamide hydrochloride

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

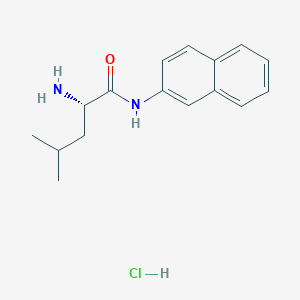

The IUPAC name for L-Leucine beta-naphthylamide hydrochloride is (2S)-2-amino-4-methyl-N-(naphthalen-2-yl)pentanamide hydrochloride . The systematic nomenclature reflects its leucine backbone, naphthylamide moiety, and hydrochloride salt form. Key identifiers include:

Molecular Formula and Weight Analysis

- Molecular Formula : C₁₆H₂₁ClN₂O.

- Molecular Weight : 292.80 g/mol (calculated from PubChem data).

- Specific Rotation : [α]²⁰/D = +88.0° to +92.0° (c = 1, H₂O).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 255–260°C (decomposition) | |

| Solubility | Water-soluble | |

| Purity (HPLC) | ≥98.0% |

Crystallographic Structure Determination

While crystallographic data for L-Leu-βNA·HCl is limited, studies on homologous compounds (e.g., bacterial leucine transporters) reveal insights into its potential structural behavior. Key features include:

Tautomeric and Conformational Isomerism

L-Leu-βNA·HCl primarily exists in the amide form due to resonance stabilization. However, under acidic or enzymatic conditions, tautomerization to the imidic acid form (─N=C(OH)─) is theoretically possible. Conformational isomerism arises from:

Hydrochloride Salt Formation Mechanisms

The hydrochloride salt forms via protonation of the primary amine group on the leucine backbone during synthesis:

- Base Compound Synthesis : Condensation of L-leucine with β-naphthylamine yields L-leucine beta-naphthylamide.

- Salt Formation : Treatment with hydrochloric acid protonates the α-amino group, forming a water-soluble ionic pair.

Reaction Scheme : $$ \text{L-Leucine-β-naphthylamide} + \text{HCl} \rightarrow \text{L-Leu-βNA·HCl} $$

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHKKWZMEVJWQF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237606 | |

| Record name | Leucine 2-naphthylamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893-36-7 | |

| Record name | Pentanamide, 2-amino-4-methyl-N-2-naphthalenyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine 2-naphthylamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine 2-naphthylamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methyl-N-2-naphthylvaleramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE 2-NAPHTHYLAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5484D61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine beta-naphthylamide hydrochloride typically involves the reaction of L-leucine with beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Aqueous or organic solvents like ethanol or methanol.

Catalysts: Acid catalysts like hydrochloric acid.

Industrial Production Methods: Industrial production methods for L-Leucine beta-naphthylamide hydrochloride are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle bulk quantities.

Purification steps: Including crystallization and filtration to ensure high purity.

Quality control: To maintain consistency and meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: L-Leucine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Breaking down into L-leucine and beta-naphthylamine.

Oxidation: Involving the amino group.

Substitution: Reactions involving the aromatic ring.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Electrophilic aromatic substitution with reagents like halogens.

Major Products:

Hydrolysis: L-leucine and beta-naphthylamine.

Oxidation: Oxidized derivatives of the amino group.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

L-Leucine beta-naphthylamide hydrochloride serves as a substrate for aminopeptidases, particularly leucine aminopeptidase. These enzymes catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. The compound is utilized in various assays to measure enzyme activity due to its chromogenic properties, allowing for the detection of enzymatic reactions through colorimetric changes.

Key Studies:

- Aminopeptidase Activity Measurement : The compound has been employed in studies to quantify leucine aminopeptidase activity in serum samples from patients with liver diseases. Elevated levels of this enzyme have been associated with conditions such as biliary cirrhosis and metastatic carcinoma of the liver .

Protease Activity Studies

In vitro studies have shown that L-Leucine beta-naphthylamide hydrochloride can be used to assess protease activities within cells. By utilizing this compound in assays, researchers can analyze the intracellular dynamics of proteolytic enzymes, which play critical roles in various biological processes including cell signaling and apoptosis.

Experimental Insights:

- Cell Permeability : The compound has been identified as a cell-permeable substrate for aminopeptidases, facilitating intracellular analysis of protease activities . This characteristic is crucial for developing methods to study enzyme functions within living cells.

Potential Applications:

- Biomarker Development : Given its association with liver function tests, L-Leucine beta-naphthylamide hydrochloride may serve as a basis for developing new biomarkers for liver diseases .

- Nutritional Studies : Research into leucine supplementation has indicated benefits in muscle recovery and metabolic health, suggesting that derivatives like L-Leucine beta-naphthylamide could be explored further in nutritional science .

Summary of Findings

The applications of L-Leucine beta-naphthylamide hydrochloride span several domains within biochemical research. Its utility as a substrate for enzymatic assays enables the exploration of protease activities and their implications in disease states. As research continues, further insights into its therapeutic potential may emerge.

Wirkmechanismus

The mechanism of action of L-Leucine beta-naphthylamide hydrochloride involves its role as a substrate for leucine aminopeptidase. The enzyme cleaves the compound to release L-leucine and beta-naphthylamine. This reaction can be monitored by measuring the fluorescence or color change, providing insights into enzyme activity and kinetics .

Vergleich Mit ähnlichen Verbindungen

L-Leucine-p-nitroanilide: Another substrate for leucine aminopeptidase with a different chromogenic group.

Benzoyl-DL-arginine-beta-naphthylamide: Used in similar enzymatic assays but with a different amino acid component.

Uniqueness: L-Leucine beta-naphthylamide hydrochloride is unique due to its specific interaction with leucine aminopeptidase, making it a valuable tool in enzymatic studies and diagnostic assays. Its ability to form a colored precipitate or fluoresce upon enzymatic cleavage sets it apart from other substrates .

Biologische Aktivität

L-Leucine beta-naphthylamide hydrochloride (also referred to as L-Leucine-β-naphthylamide HCl) is a compound that has garnered attention for its role as a substrate in various enzymatic assays, particularly in the study of aminopeptidases. This article delves into its biological activity, including in vitro studies, potential applications, and relevant research findings.

- Molecular Formula : C₁₆H₂₁ClN₂O

- Molecular Weight : 292.807 g/mol

- CAS Number : 893-36-7

- Appearance : White to almost white powder or crystal

- Purity : Minimum 98% by HPLC

L-Leucine beta-naphthylamide acts primarily as a substrate for aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the N-terminus of peptides. Specifically, it has been identified as a substrate for leucine aminopeptidase and aminopeptidase M, facilitating the study of these enzymes' activities in various biological contexts .

In Vitro Studies

In vitro experiments have demonstrated that L-Leucine beta-naphthylamide hydrochloride can be used effectively to measure aminopeptidase activity in different cell types. For instance:

- Cell Permeability : It has been shown to be cell-permeable, allowing for intracellular analysis of protease activities. This property is crucial for understanding enzyme dynamics within living cells .

- Substrate Specificity : The compound has been utilized to evaluate the enzyme activity of cathepsin H from rabbit skeletal muscles and other proteases. The specificity of L-Leucine beta-naphthylamide makes it valuable in proteolytic assays .

Case Studies

- Aminopeptidase Activity Measurement :

- Proteolytic Assays :

Applications

The biological activity of L-Leucine beta-naphthylamide hydrochloride extends beyond basic research:

- Drug Development : Its role in enzyme assays positions it as a candidate for screening potential inhibitors or activators of aminopeptidases, which are implicated in various diseases.

- Clinical Diagnostics : The compound may be utilized in diagnostic assays to measure protease activity levels in clinical samples, aiding in the diagnosis of conditions associated with altered proteolytic activity.

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. How can researchers assess the purity of L-Leucine beta-naphthylamide hydrochloride in laboratory settings?

- Methodology :

- Clarity and Color Test : Dissolve 0.5 g in 10 mL of 1 mol/L HCl. A clear, colorless solution indicates purity .

- Chloride Content : Dissolve 0.5 g in 40 mL water + 6 mL dilute HNO₃, dilute to 50 mL. Compare with a control (0.01 mol/L HCl). Chloride content must not exceed 0.02% .

- Thin-Layer Chromatography (TLC) : Spot sample and standard solutions on silica gel. Develop with 1-butanol/water/acetic acid (3:1:1), dry, and visualize with ninhydrin. Impurity spots must not exceed the standard intensity .

- Table: Purity Criteria

| Test | Method | Acceptance Limit |

|---|---|---|

| Clarity/Color | Dissolution in HCl | Clear, colorless |

| Chloride | Titration vs. control | ≤0.02% |

| TLC (Related Substances) | Spot comparison with standard | No intense spots |

Q. What enzymatic assays utilize L-Leucine beta-naphthylamide hydrochloride as a substrate?

- Applications :

- Aminopeptidase Activity : Acts as a chromogenic substrate for aminopeptidase M and leucine aminopeptidase. Hydrolysis releases β-naphthylamine, detected colorimetrically (e.g., via o-dianisidine oxidation) .

- Enzyme Specificity Testing : Replace L-leucine with other amino acids to test substrate specificity (e.g., horseradish peroxidase-coupled assays) .

Q. What are the recommended storage conditions for L-Leucine beta-naphthylamide hydrochloride?

- Guidelines :

- Store in airtight, light-resistant containers at 2–8°C. Avoid humidity to prevent hydrolysis. Refer to Material Safety Data Sheets (MSDS) for compound-specific handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for aminopeptidase assays using L-Leucine beta-naphthylamide hydrochloride?

- Key Variables :

- pH : Use Tris-HCl buffer (pH 7.6) for optimal enzyme activity .

- Substrate Concentration : Perform Michaelis-Menten kinetics to determine and .

- Temperature : Standard assays at 37°C; pre-incubate enzyme and substrate separately to avoid premature reaction .

- Controls : Include blanks without enzyme or substrate to correct for non-specific hydrolysis.

Q. How do fluorogenic substrates compare to L-Leucine beta-naphthylamide hydrochloride in sensitivity and practicality?

- Comparison Table :

| Substrate Type | Detection Method | Sensitivity | Practical Limitations |

|---|---|---|---|

| Beta-naphthylamide (e.g., L-Leucine-β-NA·HCl) | Colorimetric (absorbance) | Moderate | Requires coupling reagents |

| Fluorogenic (e.g., Leu-AMC·HCl) | Fluorescence (Ex/Em ~380/440 nm) | High | Equipment-dependent |

- Insight : Fluorogenic substrates (e.g., 7-amido-4-methylcoumarin derivatives) offer higher sensitivity but require specialized instrumentation .

Q. How can data discrepancies arising from batch-to-batch variability be resolved?

- Troubleshooting Steps :

Purity Reassessment : Re-run TLC and chloride/sulfate tests to identify impurities .

Enzyme Source Consistency : Validate using a standardized enzyme (e.g., commercial leucine aminopeptidase).

Inter-laboratory Calibration : Cross-validate results with collaborators using shared reference samples.

Q. What controls are essential when testing aminopeptidase specificity with this substrate?

- Experimental Design :

- Negative Controls : Omit enzyme or substrate to rule out non-enzymatic hydrolysis.

- Competitive Inhibition : Co-incubate with excess L-leucine to confirm specificity.

- Alternative Substrates : Test with D-isomers or structurally similar analogs (e.g., L-alanine-β-naphthylamide) .

Methodological Best Practices

Q. How should researchers characterize L-Leucine beta-naphthylamide hydrochloride post-synthesis?

- Analytical Workflow :

¹H-NMR : Confirm structural integrity (e.g., methyl group resonance at δ ~0.9 ppm) .

Mass Spectrometry : Validate molecular weight (MW = 296.75 g/mol for C₁₇H₂₁N₂O·HCl).

Elemental Analysis : Verify Cl⁻ content (~12% w/w).

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

- Prepare solutions in buffers (pH 2–9) and incubate at 4°C, 25°C, and 37°C.

- Monitor degradation via TLC or HPLC at 0, 24, 48, and 72 hours.

- Calculate half-life () using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.